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molecular formula C12H25B B1383035 1-Bromododecane-12,12,12-d3 CAS No. 204259-68-7

1-Bromododecane-12,12,12-d3

Cat. No. B1383035
M. Wt: 252.25 g/mol
InChI Key: PBLNBZIONSLZBU-FIBGUPNXSA-N
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Patent
US06610283B1

Procedure details

The ground polymer of Example 23 (5 g) was placed in a 500 mL 3-necked round-bottomed flask and suspended in 100 mL deionized water and the suspension was stirred with a mechanical stirrer. To this swollen gel, a solution of 15 g 1-bromodecane in 100 mL ethanol was added and the reaction mixture was stirred for 10 minutes. 2 g 50% aqueous sodium hydroxide was then added and the reaction mixture was stirred at room temperature for 40 minutes followed by heating to 75° C. Subsequently, an additional 4 g 50% NaOH was added in a 1 g batch at an interval of 1.5 hr (the base addition maintained a pH between 10 to 12). The reaction mixture was allowed to stir at 75° C. for a total period of 20 hr. After cooling to 30° C., 2 mL concentrated HCl was added and the mixture was stirred for 30 minutes. The polymer was filtered off and washed with 500 mL deionized water and 500 mL methanol. The filtered polymer particles were slurried in methanol (400 mL), stirred for 40 minutes and reisolated by filtration. This process was then repeated. The polymer was suspended in 500 mL 2M NaCl solution and the suspension was stirred for 40 minutes. The polymer was filtered off and this NaCl treatment was repeated two more times. The fitered polymer cake was washed with 500 mL deionized water and suspended in 500 mL deionized water. After stirring the suspension for 30 minutes, the polymer was filtered off and resuspended in 500 mL deionized water. The resulting suspension was stirred for 30 minutes. 1 mL concentrated HCl was added to the suspension, which was then stirred for 35 minutes. The pH of the suspension was found to be 2.2. The polymer was then filtered off and dried at 60° C. in a forced air oven, yielding 13.3 g of the alkylated polymer as a pale white solid. The polymer was ground and passed through a 140 mesh sieve.
[Compound]
Name
polymer
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Name
Quantity
4 g
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.[Br:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[OH-].[Na+].Cl.[CH2:16](O)[CH3:17]>>[Br:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:16][CH3:17] |f:2.3|

Inputs

Step One
Name
polymer
Quantity
5 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
BrCCCCCCCCCC
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred with a mechanical stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 40 minutes
Duration
40 min
ADDITION
Type
ADDITION
Details
the base addition
TEMPERATURE
Type
TEMPERATURE
Details
maintained a pH between 10 to 12)
STIRRING
Type
STIRRING
Details
to stir at 75° C. for a total period of 20 hr
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 30° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The polymer was filtered off
WASH
Type
WASH
Details
washed with 500 mL
STIRRING
Type
STIRRING
Details
stirred for 40 minutes
Duration
40 min
FILTRATION
Type
FILTRATION
Details
reisolated by filtration
STIRRING
Type
STIRRING
Details
the suspension was stirred for 40 minutes
Duration
40 min
FILTRATION
Type
FILTRATION
Details
The polymer was filtered off
WASH
Type
WASH
Details
The fitered polymer cake was washed with 500 mL
STIRRING
Type
STIRRING
Details
After stirring the suspension for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the polymer was filtered off
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
1 mL concentrated HCl was added to the suspension, which
STIRRING
Type
STIRRING
Details
was then stirred for 35 minutes
Duration
35 min
FILTRATION
Type
FILTRATION
Details
The polymer was then filtered off
CUSTOM
Type
CUSTOM
Details
dried at 60° C. in a forced air oven

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06610283B1

Procedure details

The ground polymer of Example 23 (5 g) was placed in a 500 mL 3-necked round-bottomed flask and suspended in 100 mL deionized water and the suspension was stirred with a mechanical stirrer. To this swollen gel, a solution of 15 g 1-bromodecane in 100 mL ethanol was added and the reaction mixture was stirred for 10 minutes. 2 g 50% aqueous sodium hydroxide was then added and the reaction mixture was stirred at room temperature for 40 minutes followed by heating to 75° C. Subsequently, an additional 4 g 50% NaOH was added in a 1 g batch at an interval of 1.5 hr (the base addition maintained a pH between 10 to 12). The reaction mixture was allowed to stir at 75° C. for a total period of 20 hr. After cooling to 30° C., 2 mL concentrated HCl was added and the mixture was stirred for 30 minutes. The polymer was filtered off and washed with 500 mL deionized water and 500 mL methanol. The filtered polymer particles were slurried in methanol (400 mL), stirred for 40 minutes and reisolated by filtration. This process was then repeated. The polymer was suspended in 500 mL 2M NaCl solution and the suspension was stirred for 40 minutes. The polymer was filtered off and this NaCl treatment was repeated two more times. The fitered polymer cake was washed with 500 mL deionized water and suspended in 500 mL deionized water. After stirring the suspension for 30 minutes, the polymer was filtered off and resuspended in 500 mL deionized water. The resulting suspension was stirred for 30 minutes. 1 mL concentrated HCl was added to the suspension, which was then stirred for 35 minutes. The pH of the suspension was found to be 2.2. The polymer was then filtered off and dried at 60° C. in a forced air oven, yielding 13.3 g of the alkylated polymer as a pale white solid. The polymer was ground and passed through a 140 mesh sieve.
[Compound]
Name
polymer
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Name
Quantity
4 g
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.[Br:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[OH-].[Na+].Cl.[CH2:16](O)[CH3:17]>>[Br:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:16][CH3:17] |f:2.3|

Inputs

Step One
Name
polymer
Quantity
5 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
BrCCCCCCCCCC
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred with a mechanical stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 40 minutes
Duration
40 min
ADDITION
Type
ADDITION
Details
the base addition
TEMPERATURE
Type
TEMPERATURE
Details
maintained a pH between 10 to 12)
STIRRING
Type
STIRRING
Details
to stir at 75° C. for a total period of 20 hr
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 30° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The polymer was filtered off
WASH
Type
WASH
Details
washed with 500 mL
STIRRING
Type
STIRRING
Details
stirred for 40 minutes
Duration
40 min
FILTRATION
Type
FILTRATION
Details
reisolated by filtration
STIRRING
Type
STIRRING
Details
the suspension was stirred for 40 minutes
Duration
40 min
FILTRATION
Type
FILTRATION
Details
The polymer was filtered off
WASH
Type
WASH
Details
The fitered polymer cake was washed with 500 mL
STIRRING
Type
STIRRING
Details
After stirring the suspension for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the polymer was filtered off
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
1 mL concentrated HCl was added to the suspension, which
STIRRING
Type
STIRRING
Details
was then stirred for 35 minutes
Duration
35 min
FILTRATION
Type
FILTRATION
Details
The polymer was then filtered off
CUSTOM
Type
CUSTOM
Details
dried at 60° C. in a forced air oven

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06610283B1

Procedure details

The ground polymer of Example 23 (5 g) was placed in a 500 mL 3-necked round-bottomed flask and suspended in 100 mL deionized water and the suspension was stirred with a mechanical stirrer. To this swollen gel, a solution of 15 g 1-bromodecane in 100 mL ethanol was added and the reaction mixture was stirred for 10 minutes. 2 g 50% aqueous sodium hydroxide was then added and the reaction mixture was stirred at room temperature for 40 minutes followed by heating to 75° C. Subsequently, an additional 4 g 50% NaOH was added in a 1 g batch at an interval of 1.5 hr (the base addition maintained a pH between 10 to 12). The reaction mixture was allowed to stir at 75° C. for a total period of 20 hr. After cooling to 30° C., 2 mL concentrated HCl was added and the mixture was stirred for 30 minutes. The polymer was filtered off and washed with 500 mL deionized water and 500 mL methanol. The filtered polymer particles were slurried in methanol (400 mL), stirred for 40 minutes and reisolated by filtration. This process was then repeated. The polymer was suspended in 500 mL 2M NaCl solution and the suspension was stirred for 40 minutes. The polymer was filtered off and this NaCl treatment was repeated two more times. The fitered polymer cake was washed with 500 mL deionized water and suspended in 500 mL deionized water. After stirring the suspension for 30 minutes, the polymer was filtered off and resuspended in 500 mL deionized water. The resulting suspension was stirred for 30 minutes. 1 mL concentrated HCl was added to the suspension, which was then stirred for 35 minutes. The pH of the suspension was found to be 2.2. The polymer was then filtered off and dried at 60° C. in a forced air oven, yielding 13.3 g of the alkylated polymer as a pale white solid. The polymer was ground and passed through a 140 mesh sieve.
[Compound]
Name
polymer
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Name
Quantity
4 g
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.[Br:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[OH-].[Na+].Cl.[CH2:16](O)[CH3:17]>>[Br:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:16][CH3:17] |f:2.3|

Inputs

Step One
Name
polymer
Quantity
5 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
BrCCCCCCCCCC
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred with a mechanical stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 40 minutes
Duration
40 min
ADDITION
Type
ADDITION
Details
the base addition
TEMPERATURE
Type
TEMPERATURE
Details
maintained a pH between 10 to 12)
STIRRING
Type
STIRRING
Details
to stir at 75° C. for a total period of 20 hr
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 30° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The polymer was filtered off
WASH
Type
WASH
Details
washed with 500 mL
STIRRING
Type
STIRRING
Details
stirred for 40 minutes
Duration
40 min
FILTRATION
Type
FILTRATION
Details
reisolated by filtration
STIRRING
Type
STIRRING
Details
the suspension was stirred for 40 minutes
Duration
40 min
FILTRATION
Type
FILTRATION
Details
The polymer was filtered off
WASH
Type
WASH
Details
The fitered polymer cake was washed with 500 mL
STIRRING
Type
STIRRING
Details
After stirring the suspension for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the polymer was filtered off
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
1 mL concentrated HCl was added to the suspension, which
STIRRING
Type
STIRRING
Details
was then stirred for 35 minutes
Duration
35 min
FILTRATION
Type
FILTRATION
Details
The polymer was then filtered off
CUSTOM
Type
CUSTOM
Details
dried at 60° C. in a forced air oven

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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